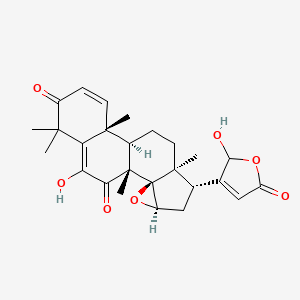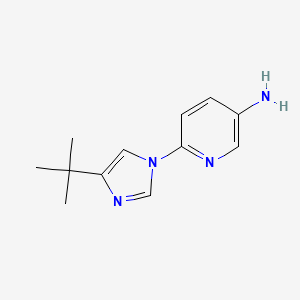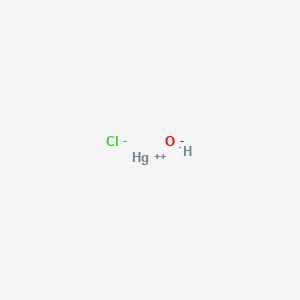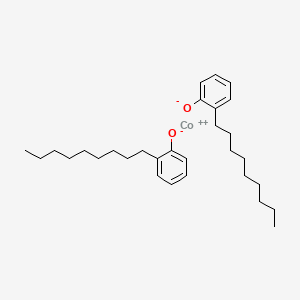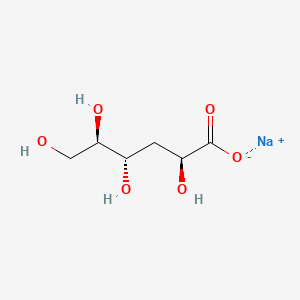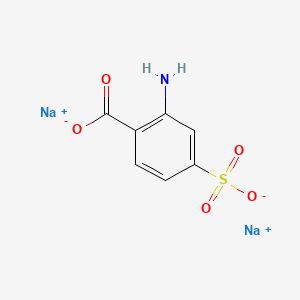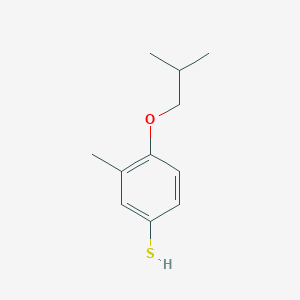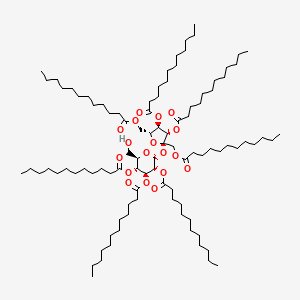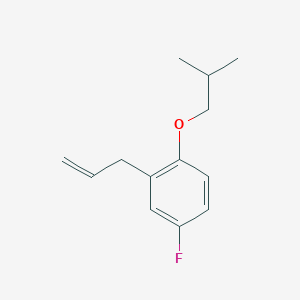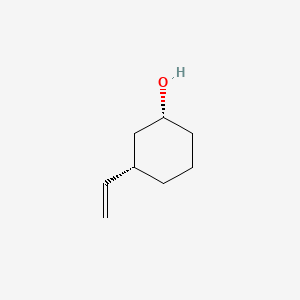
2,4-Dichloro-N-hydroxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-hydroxyaniline is a chemical compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to an aniline ring. This compound is part of the dichloroaniline family, which consists of aniline derivatives substituted with chlorine atoms. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 2,4-Dichloro-N-hydroxyaniline typically involves the chlorination of aniline followed by hydroxylation. One common method includes the reaction of 2,4-dichloroaniline with hydroxylating agents under controlled conditions. Industrial production methods often involve large-scale chlorination and hydroxylation processes, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2,4-Dichloro-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-hydroxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and pesticides .
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-hydroxyaniline involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s hydroxyl group and chlorine atoms play crucial roles in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
2,4-Dichloro-N-hydroxyaniline can be compared with other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline What sets this compound apart is its unique combination of chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other dichloroaniline derivatives may not be as effective .
Propiedades
Número CAS |
43192-10-5 |
|---|---|
Fórmula molecular |
C6H5Cl2NO |
Peso molecular |
178.01 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-6(9-10)5(8)3-4/h1-3,9-10H |
Clave InChI |
UFVLBYBGSVNPQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


